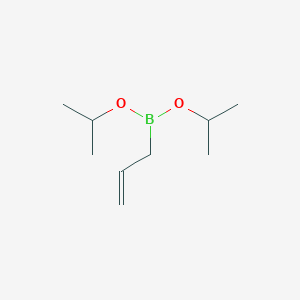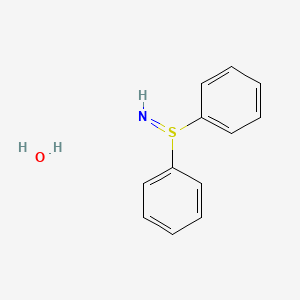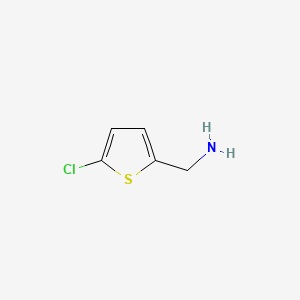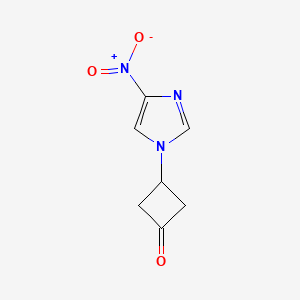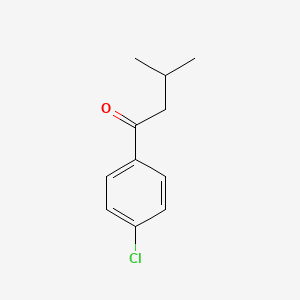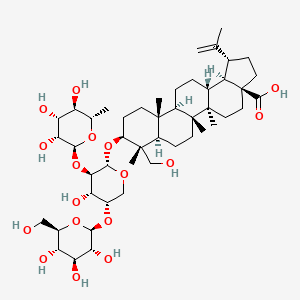
Lup-20(29)-en-28-oic acid
概要
説明
Lup-20(29)-en-28-oic acid is a pentacyclic triterpenoid compound derived from betulin, a naturally occurring substance found in the bark of birch trees. This compound is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties .
作用機序
Target of Action
Lup-20(29)-en-28-oic acid, also known as a lupane-type triterpene, has been found to interact with several targets. It has been shown to have a significant interaction with peroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound’s interaction with its targets leads to a series of changes. For instance, this compound has been found to inhibit the initiated oxidation of 1,4-dioxane . This inhibition leads to the appearance of induction periods on the kinetic curves of oxygen absorption . The stoichiometric coefficient of inhibition, which is proportional to the number of peroxyl radicals that interact with one inhibitor molecule, is greater than 2 . This suggests that the compound is capable of breaking the oxidation chain .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to inhibit the NF-κB signaling pathway , which mediates the expression of pro-inflammatory cytokines . It also affects the mitochondrial apoptosis pathway by increasing the expression of Bax, caspase-9, and poly (ADP-ribose) polymerase, and decreasing the expression of mitochondrial Bcl-2 .
Pharmacokinetics
It’s known that the compound’s anti-inflammatory effects are concentration-dependent . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to reduce the production of nitric oxide (NO) , suppress the expression of TNF-α and IL-1β at the mRNA and protein levels, and reduce the secretion of High Mobility Group Box 1 (HMGB1) . These effects suggest that this compound exerts anti-inflammatory properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s anti-inflammatory effects have been studied in lipopolysaccharide (LPS)-induced RAW264.7 cells . .
生化学分析
Biochemical Properties
Lup-20(29)-en-28-oic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby exerting its anti-cancer effects . Additionally, it interacts with proteins involved in the NF-κB signaling pathway, leading to the suppression of pro-inflammatory cytokines . These interactions highlight the compound’s potential in modulating biochemical pathways critical for cell survival and inflammation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway and increasing the expression of pro-apoptotic genes . Additionally, it can inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase . These effects underscore the compound’s potential as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the activity of topoisomerase, preventing DNA replication and inducing cell death in cancer cells . Additionally, it activates the NF-κB signaling pathway, leading to the suppression of pro-inflammatory cytokines and reducing inflammation . These molecular interactions highlight the compound’s potential in modulating critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, allowing for sustained biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and anti-cancer properties without significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits the activity of enzymes involved in lipid metabolism, leading to reduced lipid accumulation in cells . Additionally, it modulates the expression of genes involved in glucose metabolism, thereby influencing cellular energy production . These interactions underscore the compound’s potential in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it binds to intracellular proteins, facilitating its distribution to various cellular compartments . These processes ensure the compound’s effective localization and accumulation within target tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the mitochondria, where it exerts its pro-apoptotic effects by inducing mitochondrial membrane permeabilization and releasing cytochrome c . Additionally, it can localize to the nucleus, where it modulates gene expression by interacting with transcription factors . These localization patterns highlight the compound’s ability to target specific cellular compartments and modulate critical cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing Lup-20(29)-en-28-oic acid involves the oxidation of betulin. Betulin can be extracted from birch bark using non-polar solvents and recrystallized from 2-propanol . The oxidation process typically employs reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium chlorite (NaClO₂), and sodium hypochlorite (NaOCl) at 35°C, yielding betulinic acid with a high efficiency of 92% .
Industrial Production Methods
Industrial production of this compound often involves the use of supported gold catalysts for the oxidation of betulin. Gold is deposited on titanium dioxide (TiO₂) supports, which may be modified with ceria and lanthana to enhance catalytic performance. The reaction is conducted in a liquid phase, and the catalysts are pretreated with hydrogen or oxygen to optimize activity and selectivity .
化学反応の分析
Types of Reactions
Lup-20(29)-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: Conversion to betulonic acid and other oxo-derivatives.
Reduction: Formation of reduced triterpenoids.
Substitution: Introduction of functional groups such as hydroxyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Reagents like TEMPO, NaClO₂, and NaOCl.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Acetylation using acetic anhydride and pyridine.
Major Products
Betulonic acid: Formed through selective oxidation.
Betulinic aldehyde: Intermediate in the oxidation process.
Hydroxylated derivatives: Resulting from substitution reactions
科学的研究の応用
Lup-20(29)-en-28-oic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing various triterpenoid derivatives.
Biology: Studied for its role in modulating immune responses and inhibiting inflammatory pathways.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
類似化合物との比較
Lup-20(29)-en-28-oic acid is part of the lupane-type triterpenoids, which include:
Betulinic acid: Known for its anticancer and antiviral properties.
Lupeol: Exhibits anti-inflammatory and antioxidant activities.
Betulin: Precursor to betulinic acid, with similar biological activities .
Uniqueness
This compound stands out due to its high selectivity in inducing apoptosis in cancer cells and its potent anti-inflammatory effects, making it a valuable compound for therapeutic applications .
特性
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8R,9S,11aR,11bR,13aR,13bR)-8-(hydroxymethyl)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-21(2)23-10-15-47(42(57)58)17-16-45(6)24(30(23)47)8-9-28-43(4)13-12-29(44(5,20-49)27(43)11-14-46(28,45)7)63-41-38(64-39-36(55)34(53)31(50)22(3)60-39)33(52)26(19-59-41)62-40-37(56)35(54)32(51)25(18-48)61-40/h22-41,48-56H,1,8-20H2,2-7H3,(H,57,58)/t22-,23-,24+,25+,26-,27+,28+,29-,30+,31-,32+,33-,34+,35-,36+,37+,38+,39-,40-,41-,43-,44-,45+,46+,47-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCSYQCYIKSNBB-WZGBEVHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)CO)C)C)C(=O)O)C(=C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4[C@]3(C)CO)C)C)C(=O)O)C(=C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Lup-20(29)-en-28-oic acid exert its anticancer effects?
A1: this compound has been shown to induce apoptosis, a form of programmed cell death, in various cancer cell lines. [] This apoptotic effect has been observed in melanoma, neuroectodermal tumors, and malignant brain tumors, suggesting a potential therapeutic role in these cancers. [] While the precise mechanism of action is not fully elucidated, studies point to the mitochondria as a key target. []
Q2: Does this compound's anticancer activity depend on p53 status?
A2: Research suggests that this compound can induce apoptosis in cancer cells regardless of their p53 status. [] This characteristic distinguishes it from some other chemotherapeutic agents and underscores its potential in treating cancers with p53 mutations.
Q3: What is the role of this compound in inhibiting HIV-1?
A3: Studies indicate that this compound and its analogs interfere with HIV-1 entry into cells at a post-binding step. [] Some analogs have demonstrated disruption of viral fusion by interacting with the viral glycoprotein gp41, while others appear to disrupt the assembly and budding of the HIV-1 virus. []
Q4: What are the downstream effects of this compound in LPS-induced macrophages?
A4: this compound and its derivatives isolated from Acanthopanax gracilistylus have been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. [] This suggests potential anti-inflammatory effects, though the exact mechanisms are still under investigation.
Q5: What is the molecular formula and weight of this compound?
A5: this compound, also known as betulinic acid, has the molecular formula C30H48O3 and a molecular weight of 456.70 g/mol. []
Q6: What spectroscopic techniques are useful for characterizing this compound?
A6: Several spectroscopic methods are employed to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , ] NMR techniques, such as 1D-NMR (1H NMR, 13C NMR, DEPT), 2D-NMR (HSQC, HMBC, COSY, NOESY), are particularly valuable for determining the compound's structure. []
Q7: How can the 3D structure of this compound glycosides be determined in solution?
A7: The three-dimensional structure of this compound glycosides, like anemoside A3, can be determined in solution using a combination of NMR spectroscopy and molecular simulation techniques. []
Q8: Are there any specific challenges associated with the formulation of this compound due to its material properties?
A8: this compound exhibits poor aqueous solubility, which can hinder its effective delivery and bioavailability. [] Consequently, various formulation strategies are being explored to enhance its solubility and therapeutic potential.
Q9: Can Lup-20(9)-en-28-oic acid be incorporated into nanoemulsions for enhanced delivery?
A9: Yes, research has explored the formulation of this compound into nanoemulsions using flaxseed oil as a carrier. [] This approach aims to improve its solubility, bioavailability, and therapeutic efficacy.
Q10: How do modifications to the this compound structure affect its anti-HIV activity?
A10: Modifications at the C-28 carboxylic acid group of this compound, such as amide formation, have been explored to enhance its anti-HIV properties. [] These modifications can influence its interactions with viral proteins, potentially leading to improved potency and selectivity.
Q11: What structural modifications have been made to improve the antiplasmodial activity of this compound?
A11: While this compound itself exhibits moderate antiplasmodial activity, studies have investigated C-3 position acylated analogs and hybrid models incorporating artesunic acid to enhance its effectiveness against Plasmodium falciparum. []
Q12: What are some strategies to improve the solubility and bioavailability of this compound?
A12: Several strategies are employed to overcome the inherent low aqueous solubility of this compound. These include:
- Nanoemulsion formulation: Encapsulating the compound in flaxseed oil-based nanoemulsions has shown promise in enhancing delivery efficiency. []
- Cyclodextrin complexation: Complexation with hydroxypropyl-gamma cyclodextrin increases the water-soluble fraction of this compound. []
Q13: What is the therapeutic index of this compound?
A13: this compound demonstrates a favorable therapeutic index, exhibiting no significant toxicity even at doses up to 500 mg/kg body weight. [] This characteristic makes it a promising candidate for further development as a chemotherapeutic agent.
Q14: What in vitro models have been used to study the anti-cancer activity of this compound?
A14: Researchers have employed various human cancer cell lines to evaluate the in vitro anticancer activity of this compound. These include melanoma cell lines (Mel-1, Mel-2), human colorectal cancer cells (COLO 205), human hepatoma cells (Hep G2), human gastric cancer cells (AGS), human breast adenocarcinoma cells (MCF-7), human ovarian adenocarcinoma cells (SK-OV-3), and human acute myeloblastic leukemia cells (Kasumi-1). [, , , , ]
Q15: What in vivo models have been used to study the anti-inflammatory activity of this compound?
A15: The anti-inflammatory activity of this compound has been investigated in vivo using the carrageenan-induced paw edema model in mice. []
Q16: Has this compound been evaluated in clinical trials for any indication?
A16: While preclinical studies have shown promising results for this compound in various disease models, it's essential to note that clinical trials are ongoing to determine its safety and efficacy in humans. The U.S. National Cancer Institute supports a large network of clinical trial groups currently investigating this compound as a potential anticancer therapy. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


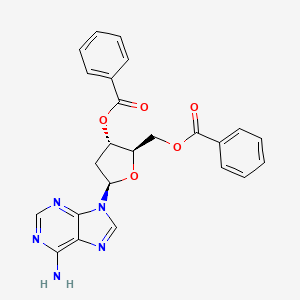

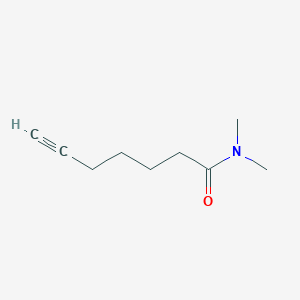
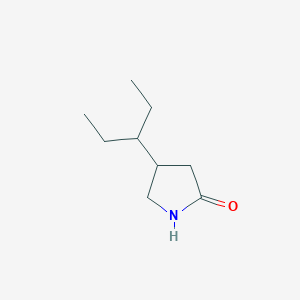
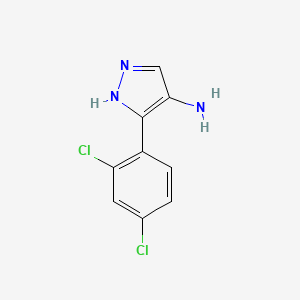
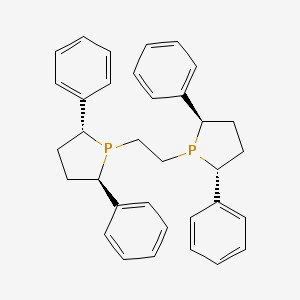
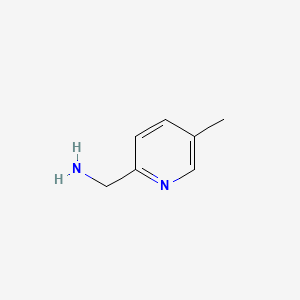
![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)
